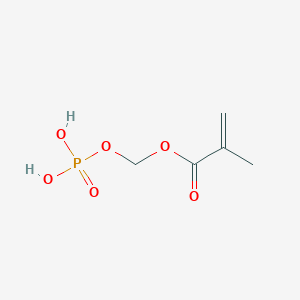
(Phosphonooxy)methyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phosphonooxy)methyl methacrylate is a phosphorus-containing methacrylate monomer. It is known for its unique properties, such as its ability to form polymers with enhanced flame retardancy, improved adhesion to metallic surfaces, and potential biomedical applications. This compound is of significant interest in various fields, including materials science, chemistry, and biomedical engineering.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Phosphonooxy)methyl methacrylate can be synthesized through various methods. One common approach involves the reaction of methacrylic acid with a phosphorus-containing reagent, such as phosphorus oxychloride or phosphorus trichloride, in the presence of a base. The reaction typically occurs under mild conditions, with the temperature ranging from 0°C to 50°C. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is often produced via bulk polymerization or solution polymerization. These methods involve the use of solvents like dimethylformamide (DMF) or deionized water, and the reaction is carried out at elevated temperatures (60°C to 90°C) for several hours .
Analyse Des Réactions Chimiques
Types of Reactions
(Phosphonooxy)methyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization, photopolymerization, and controlled radical polymerization to form polymers with unique properties.
Substitution: The phosphorus-containing group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used in free radical polymerization.
Substitution: Reagents like bromotrimethylsilane can be used to introduce different functional groups onto the phosphorus-containing moiety.
Major Products Formed
The major products formed from these reactions include polymers with enhanced flame retardancy, improved adhesion properties, and potential biomedical applications .
Applications De Recherche Scientifique
(Phosphonooxy)methyl methacrylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (Phosphonooxy)methyl methacrylate involves its ability to form strong covalent bonds with various substrates, such as metals and biological tissues. The phosphorus-containing group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of cross-linked networks in polymers and the interaction with biological molecules in biomedical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA), known for its transparency and impact resistance.
Poly(glycidyl methacrylate): A versatile polymeric building block used in various applications, including coatings and adhesives.
Uniqueness
(Phosphonooxy)methyl methacrylate stands out due to its phosphorus-containing group, which imparts unique properties such as flame retardancy and improved adhesion. These properties make it particularly valuable in applications where enhanced performance is required, such as in flame-retardant materials and biomedical devices .
Propriétés
Formule moléculaire |
C5H9O6P |
|---|---|
Poids moléculaire |
196.09 g/mol |
Nom IUPAC |
phosphonooxymethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H9O6P/c1-4(2)5(6)10-3-11-12(7,8)9/h1,3H2,2H3,(H2,7,8,9) |
Clé InChI |
GRKRIZFAMXKNHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


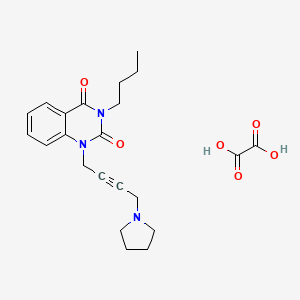
![3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione](/img/structure/B15216261.png)
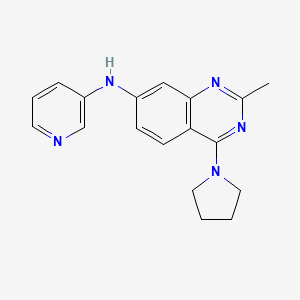
![5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15216273.png)
![5-Methylsulfinyl-4-[4-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine](/img/structure/B15216288.png)
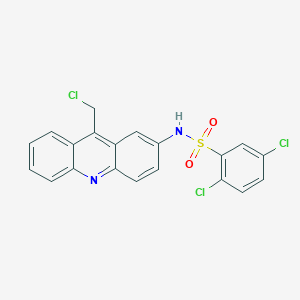
![6-[(3-Iodoprop-2-yn-1-yl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4(3H)-one](/img/structure/B15216301.png)

![5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione](/img/structure/B15216312.png)

![N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15216322.png)
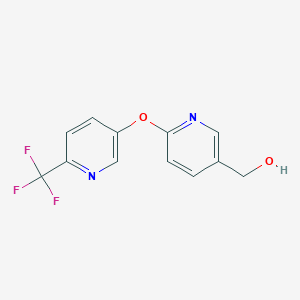
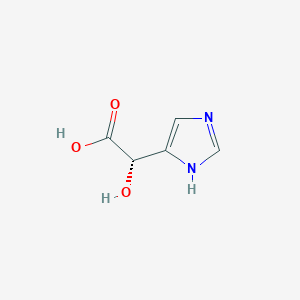
![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)
